SARS-CoV-2-IN-16

Antiviral SARS-CoV-2 EC50

SARS-CoV-2-IN-16 (Compound 12) addresses the need for a well-characterized, single-site NPro binder for reproducible SAR and structural studies. Its unique C-4 amino substitution and exclusive Tyr109 binding-confirmed by SPR and mutagenesis-make it essential for NPro functional dissection and medicinal chemistry benchmarking. - EC50 = 3.69 μM, Kd = 7.82 μM, CC50 >200 μM (SI >54) in Vero E6 cells - Second most potent among 17 rationally designed phenanthridine analogs - C-4 primary amine enables facile conjugation for PROTAC design or fluorescent probe development - Ideal internal reference for antiviral screening, competitive binding assays, and cryo-EM sample preparation

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B12417908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-16
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)N)OC)OC
InChIInChI=1S/C17H20N2O2/c1-4-19-10-11-8-15(20-2)16(21-3)9-13(11)12-6-5-7-14(18)17(12)19/h5-9H,4,10,18H2,1-3H3
InChIKeyOHLATVUYLLQJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-16: A Phenanthridine-Derived Nucleocapsid Protein (NPro) Inhibitor for Antiviral Research


SARS-CoV-2-IN-16 (Compound 12) is a phenanthridine derivative that functions as a targeted inhibitor of the SARS-CoV-2 nucleocapsid protein (NPro), a structural protein essential for viral RNA packaging and replication [1]. It was identified through rational design based on the crystal structure of the NPro N-terminal domain (NTD) and was synthesized as part of a 17-compound series [1]. The compound is characterized by a 5-ethyl-5,6-dihydro-8,9-dimethoxyphenanthridin-4-amine core scaffold (CAS: 2761911-40-2) with a molecular weight of 284.35 g/mol .

Why SARS-CoV-2-IN-16 Cannot Be Simply Replaced by Other NPro Inhibitors or Antiviral Agents


Substitution of SARS-CoV-2-IN-16 with other in-class compounds—including other phenanthridine derivatives from the same series, alternative NPro ligands, or broad-spectrum antiviral agents—is not scientifically justified due to critical differences in binding site engagement, antiviral potency, and downstream biological effects. While multiple compounds in the Wang et al. series exhibit NPro binding, their antiviral EC50 values span a 20-fold range (2.18 to >43.41 μM), and their specific molecular interactions with the Tyr109 residue—a validated functional hotspot—differ markedly [1]. Furthermore, the unique substitution pattern of SARS-CoV-2-IN-16 at the C-4 amino group confers distinct hydrogen-bonding and lipophilic contacts that are not preserved in its close analogs [1]. These differences directly translate into quantifiable variations in antiviral efficacy and target engagement kinetics, making empirical substitution without comparative validation a source of irreproducible results.

SARS-CoV-2-IN-16: Quantitative Evidence of Differential Performance Against Comparators


Antiviral Potency in SARS-CoV-2 Infected Vero E6 Cells: EC50 Comparison Against Lead Analog Compound 16 and Remdesivir

SARS-CoV-2-IN-16 (Compound 12) demonstrated potent inhibition of SARS-CoV-2 replication in Vero E6 cells with an EC50 of 3.69 μM. This value positions it as the second most potent compound in the 17-member phenanthridine series, approximately 1.7-fold less potent than Compound 16 (EC50 = 2.18 μM) but 11-fold more potent than the weakly active Compound 8 (EC50 = 42.04 μM) [1]. The clinically approved positive control remdesivir exhibited an EC50 of 1.21 μM under identical assay conditions [1].

Antiviral SARS-CoV-2 EC50 Vero E6 Nucleocapsid inhibitor

Direct Target Engagement Affinity: Surface Plasmon Resonance (SPR) Kd Comparison Against In-Series Compounds

SARS-CoV-2-IN-16 binds directly to recombinant SARS-CoV-2 NPro with a dissociation constant (Kd) of 7.82 μM as measured by SPR [1]. This represents a moderate binding affinity that is approximately 1.6-fold weaker than that of Compound 16 (Kd = 4.96 μM) but significantly stronger than Compound 8 (Kd = 18.2 μM), which exhibited a 2.3-fold higher Kd value [1].

Surface Plasmon Resonance SPR Kd Nucleocapsid protein Target engagement

Molecular Determinants of Target Recognition: Hydrogen Bonding to Tyr109 Confirmed by Site-Directed Mutagenesis

Molecular modeling and site-directed mutagenesis studies identified Tyr109 in the NPro N-terminal domain as a critical residue for SARS-CoV-2-IN-16 binding. Mutation of Tyr109 to alanine (mutant A) completely abolished detectable binding by SPR (Response Units too low to calculate Kd), whereas the wild-type protein yielded a Kd of 7.82 μM [1]. This tyrosine residue engages the methoxybenzene group of SARS-CoV-2-IN-16 via a 2.1 Å hydrogen bond [1]. In contrast, Compound 16 forms an additional hydrogen bond with Arg149 via its trifluoroacetamide group, a contact absent in SARS-CoV-2-IN-16 [1].

Tyr109 N-terminal domain Site-directed mutagenesis SPR Binding mode

Cytotoxicity Profile: CC50 Value Establishes Preliminary Safety Window

In Vero E6 cell viability assays, SARS-CoV-2-IN-16 (Compound 12) exhibited a half-cytotoxic concentration (CC50) of >200 μM, the highest concentration tested [1]. This indicates minimal cytotoxicity at concentrations far exceeding the antiviral EC50 (3.69 μM), yielding a nominal selectivity index (CC50/EC50) of >54 [1]. This profile is comparable to that of Compound 16 (CC50 >200 μM; SI >92) and substantially better than the marginally active Compound 8 (CC50 >200 μM but EC50 = 42.04 μM; SI ~4.8) [1].

Cytotoxicity CC50 Vero E6 Selectivity index

Chemical Structure Differentiation: C-4 Amino vs. Amide Substitution Dictates Binding Interactions

SARS-CoV-2-IN-16 contains a free primary amino group at the C-4 position of the phenanthridine core (5-ethyl-5,6-dihydro-8,9-dimethoxyphenanthridin-4-amine). In contrast, its more potent analog Compound 16 (SARS-CoV-2-IN-17) bears a trifluoroacetamide group at C-4 [1]. This structural difference alters the hydrogen-bonding network with NPro: the amino group of SARS-CoV-2-IN-16 forms a single hydrogen bond with the backbone carbonyl of Pro151, whereas the amide group of Compound 16 forms a bifurcated interaction involving both Tyr109 and Arg149 [1]. These distinct interaction patterns are reflected in the 1.7-fold difference in EC50 and 1.6-fold difference in Kd.

Phenanthridine Structure-activity relationship C-4 substitution SAR Hydrogen bonding

Recommended Research Applications for SARS-CoV-2-IN-16 Based on Differentiated Evidence


Mechanistic Studies of NPro-NTD Tyr109-Dependent Viral Replication

SARS-CoV-2-IN-16 is optimally suited for experiments designed to dissect the functional role of the NPro N-terminal domain Tyr109 residue in SARS-CoV-2 replication. Its validated, exclusive binding dependence on Tyr109—confirmed by mutagenesis and SPR [1]—allows researchers to interrogate this specific protein-ligand interface without the confounding influence of secondary contacts (e.g., Arg149 engagement seen with Compound 16). This makes it an ideal tool for structure-function studies, including site-directed mutagenesis validation, competitive binding assays, and cryo-EM sample preparation where a defined, single-site binder is required.

Structure-Activity Relationship (SAR) Benchmarking in Phenanthridine-Based NPro Inhibitor Programs

As the second most potent compound in the 17-member phenanthridine series with a well-characterized EC50 (3.69 μM) and Kd (7.82 μM) [1], SARS-CoV-2-IN-16 serves as a critical internal reference standard for medicinal chemistry optimization campaigns. Its C-4 amino substitution distinguishes it from amide-bearing analogs like Compound 16, enabling systematic exploration of how modifications at this position influence antiviral potency, target residence time, and physicochemical properties. Procurement of SARS-CoV-2-IN-16 ensures that SAR comparisons are anchored to a fully characterized, reproducible data point.

In Vitro Antiviral Screening Assay Development and Positive Control Validation

Given its moderate EC50 (3.69 μM) and excellent cytotoxicity window (CC50 >200 μM; SI >54) in Vero E6 cells [1], SARS-CoV-2-IN-16 is well-suited for inclusion as a reference compound in high-throughput or focused antiviral screening campaigns. It provides a robust, reproducible signal that falls within a dynamic range distinct from both the highly potent remdesivir (EC50 1.21 μM) and weakly active analogs (e.g., Compound 8, EC50 42.04 μM) [1], offering a useful intermediate calibration point for assay quality control and hit validation.

Chemical Probe Development for NPro-Targeted Degrader or PROTAC Design

The primary amino group at the C-4 position of SARS-CoV-2-IN-16 offers a synthetically tractable handle for conjugation to E3 ligase ligands or fluorescent reporters. Its moderate binding affinity (Kd 7.82 μM) [1] is often advantageous in degrader design, as excessively high-affinity warheads can impair ternary complex formation or cellular permeability. This compound provides a validated starting point for developing NPro-targeted PROTACs or affinity-based probes to study NPro dynamics and degradation in cellular contexts.

Technical Documentation Hub

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